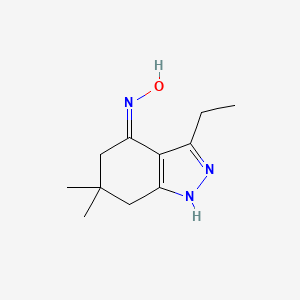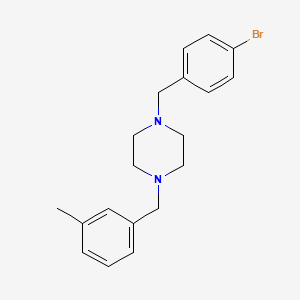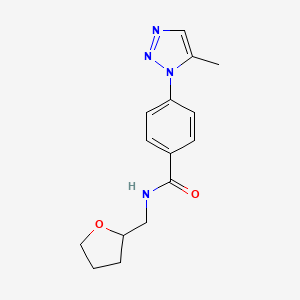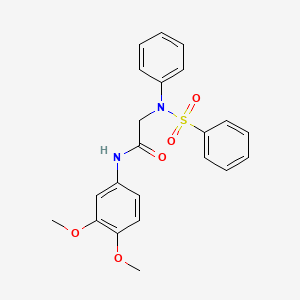![molecular formula C19H19NO4 B6035130 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine, also known as BDPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Mecanismo De Acción
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine exerts its biological effects by modulating the activity of various receptors and enzymes in the body. It has been found to bind to the cannabinoid type 2 receptor (CB2), which plays a crucial role in regulating inflammation and immune responses. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to reduce pain and improve mood in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine offers several advantages for lab experiments, including its high potency and selectivity for CB2 receptors and COX-2 inhibition. However, its limited solubility in water and potential toxicity at high doses pose limitations for its use in experiments.
Direcciones Futuras
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine holds great promise for future research in various fields, including the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to explore its potential therapeutic applications, optimize its pharmacological properties, and investigate its toxicity and safety profile. Additionally, the development of new synthetic methods and analogs of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine can be synthesized through the reaction of 1,3-benzodioxole, phenylpropanoic acid, and isoxazolidine in the presence of a catalyst. The reaction results in the formation of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been widely studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1,2-oxazolidin-2-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(20-9-4-10-24-20)12-16(14-5-2-1-3-6-14)15-7-8-17-18(11-15)23-13-22-17/h1-3,5-8,11,16H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERHVLXCHJSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)
![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)


